2,4-Di-tert-pentylphénol

Vue d'ensemble

Description

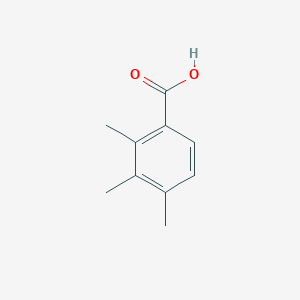

2,4-Di-tert-pentylphenol is a phenolic compound with the chemical formula C16H26O. It is known for its strong antioxidant and preservative properties. This compound appears as a white to light yellow crystalline solid and is slightly soluble in water but highly soluble in organic solvents such as alcohol and ether .

Applications De Recherche Scientifique

2,4-Di-tert-pentylphenol has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

2,4-Di-tert-pentylphenol (2,4-DTBP) is a bioactive compound that has been found to exhibit strong antifungal activity against various fungal species . The primary targets of 2,4-DTBP are the cell wall and cell membrane of the fungi .

Mode of Action

2,4-DTBP interacts with the cell wall and cell membrane of the fungi, leading to their disruption . This disruption affects the oxidative balance within the fungal cells, ultimately leading to cell death .

Biochemical Pathways

The action of 2,4-DTBP affects several biochemical pathways within the fungal cells. Transcriptome analysis has revealed significant upregulation and downregulation of genes involved in spindle microtubule assembly, cell wall and cell membrane stability, oxidative balance, mycotoxin biosynthesis, and intracellular metabolism .

Pharmacokinetics

It is known that 2,4-dtbp is a persistent organic pollutant, indicating that it may have long-lasting effects in the environment and potentially bioaccumulate .

Result of Action

The result of 2,4-DTBP’s action is the death of the fungal cells. This is achieved through the disruption of the cell wall and cell membrane, alteration of the oxidative balance within the cells, and interference with various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-DTBP. For instance, 2,4-DTBP is used as an antioxidant added to plastics, where it effectively suppresses oxidation, preventing material degradation and disintegration . It can be released into the environment due to its non-chemical binding with plastics, causing potential adverse effects on environmental health .

Analyse Biochimique

Biochemical Properties

It is known that it can interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4-Di-tert-pentylphenol is not well-established. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Di-tert-pentylphenol may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 2,4-Di-tert-pentylphenol can vary with different dosages in animal models. For example, it has been reported that it can cause specific target organ toxicity to liver and kidney in animal studies

Metabolic Pathways

It is thought to be involved in various metabolic processes, potentially interacting with certain enzymes or cofactors

Transport and Distribution

It is thought to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation

Subcellular Localization

It is thought to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Di-tert-pentylphenol can be synthesized through the alkylation of phenol with trimethylethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2,4-Di-tert-pentylphenol involves the catalytic alkylation of phenol using trimethylethylene. The process is optimized for large-scale production, ensuring consistent quality and efficiency. The reaction is carried out in reactors equipped with temperature and pressure control systems to maintain optimal conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Di-tert-pentylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-pentyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Phenolic derivatives with reduced functional groups.

Substitution: Substituted phenolic compounds with various functional groups.

Comparaison Avec Des Composés Similaires

2,4-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of tert-pentyl groups.

2,6-Di-tert-butylphenol: Another phenolic compound with tert-butyl groups at different positions, known for its antioxidant and stabilizing properties.

Uniqueness: 2,4-Di-tert-pentylphenol is unique due to its specific tert-pentyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects contribute to its enhanced stability and effectiveness as an antioxidant and preservative .

Propriétés

IUPAC Name |

2,4-bis(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJWKURWRGJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026974 | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline] | |

| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000841 [mmHg] | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-95-6 | |

| Record name | 2,4-Di-tert-amylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852F1HP88H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DI-T-PENTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental concern associated with 2,4-Di-tert-pentylphenol?

A: 2,4-Di-tert-pentylphenol is a sediment-bound pollutant primarily originating from industrial discharge. Research has identified a single point source on the Trenton Channel of the Detroit River as a major contributor to this contamination. [] This contamination poses a risk to aquatic life, as evidenced by the detection of 2,4-Di-tert-pentylphenol in carp from the Detroit River. [] The compound's presence in fish suggests bioaccumulation potential and raises concerns about potential impacts on the food web.

Q2: How widespread is 2,4-Di-tert-pentylphenol contamination in the Great Lakes region?

A: Studies indicate that 2,4-Di-tert-pentylphenol contamination extends beyond the Detroit River. Sediment analysis from Lake Erie revealed the presence of this compound throughout the lake, with deposition dating back to the mid-1930s. [] This widespread distribution highlights the compound's persistence and ability to be transported over significant distances, underscoring the need for effective pollution control and remediation strategies.

Q3: How do researchers track the historical spread of 2,4-Di-tert-pentylphenol contamination?

A: Scientists utilize sediment core analysis to track the historical deposition of 2,4-Di-tert-pentylphenol. By dating different layers within sediment cores collected from affected areas like Lake Erie, researchers can pinpoint the timeframe of peak contamination and understand the long-term trends of this pollutant's presence in the environment. [] This information is crucial for evaluating the effectiveness of pollution control measures implemented over time.

Q4: Beyond sediment, are there other environmental compartments impacted by 2,4-Di-tert-pentylphenol?

A: Research demonstrates that 2,4-Di-tert-pentylphenol not only contaminates sediments but is also taken up by aquatic organisms. Analysis of carp from the Detroit River revealed significant concentrations of this compound, with levels in one fish sample reaching approximately 140 ppm. [] This finding raises concerns about biomagnification, where the concentration of the pollutant increases as it moves up the food chain, potentially posing risks to humans and wildlife consuming contaminated fish.

Q5: What analytical techniques are used to identify and quantify 2,4-Di-tert-pentylphenol?

A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method employed to identify and quantify 2,4-Di-tert-pentylphenol in environmental and biological samples. [, ] This technique is highly sensitive and specific, allowing researchers to detect trace amounts of the compound in complex matrices like sediment and fish tissue. For analysis in suspended solids, derivatization with pentafluorobenzyl bromide (PFBBr) to form PFB ether derivatives is employed before GC-MS analysis. []

Q6: What other alkylphenols are found alongside 2,4-Di-tert-pentylphenol in environmental samples?

A: Research has identified several other tertiary alkylphenols coexisting with 2,4-Di-tert-pentylphenol in environmental samples. These include tert-pentylphenols, tert-butyl-tert-pentylphenols, a di-tert-pentylphenol, and a tri-tert-pentylphenol, as well as eight chlorinated derivatives of these compounds. [] The presence of multiple alkylphenols suggests a common source of contamination, likely originating from industrial processes involving these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)

![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)